molecular formula C22H22N4O B13099926 3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole

3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole

Cat. No.: B13099926
M. Wt: 358.4 g/mol
InChI Key: KZZLUOVTEYWZGH-UHFFFAOYSA-N
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Description

3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole moiety is replaced by a pyrrolidine group.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl, indole, or pyrrolidine rings are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    Indazole-3-carboxamides: These compounds also contain an indole moiety and have been investigated for their biological activities.

    Benzoxadiazoles: These compounds feature an oxadiazole ring and have applications in materials science and medicinal chemistry.

    Pyrrolidinyl-indoles: These compounds contain both pyrrolidine and indole rings and are studied for their pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

3-benzyl-5-[1-(pyrrolidin-1-ylmethyl)indol-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H22N4O/c1-2-8-17(9-3-1)14-21-23-22(27-24-21)19-15-26(16-25-12-6-7-13-25)20-11-5-4-10-18(19)20/h1-5,8-11,15H,6-7,12-14,16H2

InChI Key

KZZLUOVTEYWZGH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CN2C=C(C3=CC=CC=C32)C4=NC(=NO4)CC5=CC=CC=C5

Origin of Product

United States

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